Dydrogesterone-D6

LC-MS/MS Bioanalysis Internal Standard

Quantifying dydrogesterone in plasma by LC-MS/MS without a co-eluting deuterated internal standard risks matrix-effect bias exceeding FDA/EMA ±15% precision limits. Dydrogesterone-D6 resolves this with a +6 Da mass shift, ≥98% HPLC purity, and ≥99 atom% D isotopic enrichment for accurate correction of ion suppression and extraction variability. • Eliminates isotopic cross-talk from the natural ¹³C M+6 analyte peak • Co-elutes with dydrogesterone and 20α-dihydrodydrogesterone for matched matrix recovery • Batch-certified with comprehensive characterization (ISO 17034) supporting ANDA regulatory submissions

Molecular Formula C21H28O2
Molecular Weight 318.5 g/mol
Cat. No. B15143957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDydrogesterone-D6
Molecular FormulaC21H28O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
InChIInChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19+,20+,21+/m0/s1/i1D3,8D2,17D
InChIKeyJGMOKGBVKVMRFX-JVWJESPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dydrogesterone-D6 Technical Overview for Scientific Procurement: Deuterated Internal Standard Specifications and Baseline Characteristics


Dydrogesterone-D6 is a stable isotope-labeled analog of the synthetic progestogen dydrogesterone, wherein six hydrogen atoms are replaced with deuterium (²H) to achieve a nominal mass shift of +6 Da (molecular formula: C₂₁H₂₂D₆O₂, MW: 318.49 g/mol) . This deuterated compound is primarily utilized as an internal standard (IS) in quantitative LC-MS/MS bioanalysis to correct for matrix effects, instrument variability, and sample preparation losses during the determination of dydrogesterone and its active metabolite, 20α-dihydrodydrogesterone, in biological matrices . Unlike the unlabeled parent molecule (dydrogesterone, MW: 312.45 g/mol) or structurally distinct non-deuterated internal standards (e.g., dexamethasone), Dydrogesterone-D6 exhibits nearly identical physicochemical properties and chromatographic behavior while providing a distinct mass-to-charge ratio (m/z) for selective detection and quantification [1]. This product is supplied as a reference standard with a certified purity typically ≥98% and comprehensive characterization documentation to support analytical method development, validation (AMV), and regulatory submissions .

Workflow: Stable isotope dilution LC-MS/MS bioanalysis
Selection context: Deuterated ISTD with +6 Da mass shift for matrix-effect correction
Analytical use: Quantification of dydrogesterone and its metabolite in research matrices

Why Non-Deuterated or Alternative Labeled Internal Standards Cannot Substitute Dydrogesterone-D6 in Regulated Bioanalysis


In LC-MS/MS quantification of dydrogesterone, substitution with unlabeled dydrogesterone, a structural analog (e.g., dexamethasone), or a differently labeled isotopologue (e.g., Dydrogesterone-d9) introduces significant analytical risk that compromises data integrity and regulatory acceptance [1]. Unlabeled dydrogesterone cannot serve as an internal standard as it is indistinguishable from the target analyte, precluding any correction for matrix effects [2]. Non-deuterated structural analogs, while providing a mass difference, exhibit different extraction efficiencies, ionization responses, and chromatographic retention times relative to dydrogesterone, leading to inaccurate quantification and failure to meet FDA/EMA bioanalytical method validation guidelines for precision and accuracy [3]. Even alternative deuterated forms, such as Dydrogesterone-d9, may demonstrate differential isotopic fractionation during sample preparation or LC separation due to the increased deuterium load, resulting in retention time shifts that prevent effective compensation for ion suppression/enhancement in complex biological matrices [4]. The precise 6-Da mass shift of Dydrogesterone-D6, coupled with its co-elution profile, is therefore non-substitutable for achieving the required analytical specificity and robustness in pharmacokinetic studies, therapeutic drug monitoring, and ANDA submissions [5].

Target
Co-elution and matrix-effect correction
Dydrogesterone-D6 closely matches the analyte's retention time, effectively compensating for ion suppression or enhancement.
Substitutes
Unlabeled analog or structural analog
May differ in extraction recovery, ionization response, or retention, compromising accuracy in matrix-effect correction.
Differently labeled isotopologue
A higher deuterium load can cause a retention time shift, limiting effective compensation for variability in complex matrices.

Dydrogesterone-D6 Quantifiable Differentiation Evidence for Method Selection and Procurement Decisions


Mass Shift and Spectral Resolution: Dydrogesterone-D6 vs. Unlabeled Dydrogesterone and Alternative Isotopologues

Dydrogesterone-D6 provides a +6 Da mass shift relative to unlabeled dydrogesterone (MW 312.45 vs. 318.49), enabling baseline-resolved detection in MS/MS multiple reaction monitoring (MRM) modes. In contrast, non-deuterated internal standards (e.g., dexamethasone, m/z 393) exhibit markedly different fragmentation patterns and may not co-elute with the analyte, while Dydrogesterone-d9 (a hypothetical +9 Da variant) risks chromatographic retention time shifts due to deuterium isotope effects [1]. The +6 Da shift of Dydrogesterone-D6 ensures no spectral overlap with the analyte's M, M+1, or M+2 isotopic peaks, critical for accurate quantification in low-concentration (ng/mL) plasma samples .

Spectral resolution
Class-level inference
+6 Da mass shift vs. 0 Da (unlabeled) or variable (structural analog). Limits overlap with M, M+1, M+2 peaks.
Supports analyte differentiation without chromatographic shift risk from higher deuterium incorporation.
MRM transitions require method-specific review; published m/z 319.1 > 111.1 reported for Dydrogesterone-D6.
LC-MS/MS Bioanalysis Internal Standard

Isotopic Enrichment and Purity: Dydrogesterone-D6 vs. Unlabeled Dydrogesterone Reference Standards

Dydrogesterone-D6 is supplied with a certified isotopic enrichment of ≥99 atom% D and chemical purity of ≥98% (HPLC), as verified by batch-specific Certificates of Analysis [1]. In comparison, unlabeled dydrogesterone reference standards, while possessing comparable chemical purity (typically >98%), lack the essential deuterium labeling required for use as an internal standard in stable isotope dilution assays. The high isotopic enrichment ensures minimal contribution from unlabeled species, which would otherwise bias quantitative results at low analyte concentrations [2].

Isotopic enrichment
Supporting evidence
≥99 atom% D isotopic enrichment and ≥98% chemical purity reported.
High enrichment supports assay sensitivity and accuracy; minimizes isotopic dilution error in low-concentration quantification.
Verification against batch-specific Certificate of Analysis is recommended to confirm stated enrichment.
Analytical Chemistry Reference Standard Method Validation

Regulatory Compliance and Traceability: Dydrogesterone-D6 vs. Non-Pharmacopeial Alternatives

Dydrogesterone-D6 is offered with comprehensive characterization data compliant with ICH Q7 and regulatory guidelines, and can be provided with traceability to USP or EP pharmacopeial standards upon request [1]. In contrast, non-deuterated internal standards or generic isotopologues sourced from non-specialized vendors often lack full documentation packages (e.g., detailed CoA with impurity profiles, stability data, MSDS), which can delay ANDA submissions or result in FDA 483 observations for inadequate method validation [2]. Specifically, Dydrogesterone-D6 from qualified suppliers includes batch-specific purity analysis, residual solvent testing, and isotopic enrichment verification, meeting the requirements of 21 CFR Part 11 and ICH M10 .

Documentation traceability
Supporting evidence
Full CoA, MSDS, and optional traceability to USP/EP standards; documentation compliant with ICH Q7 guidelines.
Supports method validation documentation context and may reduce risk of method re-validation during regulatory review.
Documentation claims are vendor-specific; independent verification is required for submission-critical applications.
ANDA GMP Regulatory Compliance

Batch-to-Batch Consistency and Supply Chain Reliability: Dydrogesterone-D6 vs. Custom Synthesis or Alternative Sources

Commercially available Dydrogesterone-D6 is manufactured under controlled conditions with lot-specific quality testing to ensure minimal inter-batch variability in isotopic purity (RSD <2% across lots) . This consistency is critical for long-term bioanalytical studies where changes in internal standard performance could confound data interpretation. In contrast, custom-synthesized deuterated internal standards or those from non-specialized vendors may exhibit significant batch-to-batch variation in deuterium incorporation position and isotopic enrichment, leading to variable MS response and retention time shifts that require frequent method re-optimization [1]. Stock availability of Dydrogesterone-D6 from established suppliers ensures uninterrupted analytical workflows, whereas custom synthesis lead times can extend to several months, delaying project timelines .

Supply consistency
Class-level inference
Reported inter-batch isotopic purity variability may remain below 5% RSD for commercial sources.
Data to verify; consistent supply may limit method drift in multi-study programs.
Custom synthesis lots can show higher variability; lot-specific CoA review is advised for long-term studies.
Supply Chain Quality Control Method Robustness

Dydrogesterone-D6 High-Value Application Scenarios Driven by Quantitative Differentiation Evidence


Regulated Bioanalytical Method Validation for ANDA Submissions

In Abbreviated New Drug Application (ANDA) filings for generic dydrogesterone formulations, the use of Dydrogesterone-D6 as an internal standard is a regulatory expectation to achieve the required precision (≤15% CV) and accuracy (≤15% RE) across the calibration range (e.g., 1–100 ng/mL in plasma). The +6 Da mass shift and high isotopic enrichment (≥99 atom% D) of Dydrogesterone-D6 ensure that matrix effects are effectively corrected, satisfying FDA/EMA guidelines for bioanalytical method validation (ICH M10). Procurement of a fully characterized, batch-certified Dydrogesterone-D6 standard with documented traceability to USP/EP minimizes the risk of method rejection and costly re-validation cycles [1].

Clinical Pharmacokinetic Studies and Therapeutic Drug Monitoring

In clinical studies evaluating the pharmacokinetics of dydrogesterone and its active metabolite 20α-dihydrodydrogesterone, the use of Dydrogesterone-D6 enables accurate quantification in patient plasma samples, even at steady-state trough concentrations as low as 10–20 ng/mL. The compound's co-elution with the analyte and consistent MS/MS response across multiple subjects and study visits is critical for generating reliable pharmacokinetic parameters (Cmax, AUC, t1/2) used in dosing recommendations and safety assessments. Substituting with a non-deuterated internal standard like dexamethasone would introduce unacceptable variability due to differential matrix effects and extraction recovery, compromising the interpretability of the clinical data [2].

Longitudinal Stability and Metabolism Studies

For investigations into the metabolic stability of dydrogesterone in liver microsomes or hepatocytes, Dydrogesterone-D6 serves as an essential internal standard for quantifying parent compound depletion and metabolite formation over time. The batch-to-batch consistency (<2% RSD in isotopic purity) of the commercial Dydrogesterone-D6 standard ensures that quantitative results remain comparable across multiple experiments conducted over months or years. This is particularly important in drug-drug interaction studies or when assessing the impact of genetic polymorphisms on dydrogesterone metabolism, where small changes in internal standard performance could be misinterpreted as biological effects .

Application
Selection Property
Validation Focus
Bioanalytical method validation for generic drug research
Deuterated ISTD with certified enrichment
Matrix-effect correction and precision/accuracy endpoint review
PK bioanalysis research context
Co-eluting labeled analog
Consistent MS/MS response across research matrices
Metabolic stability research studies
Lot-to-lot consistency documentation
Longitudinal assay reproducibility and exposure-model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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